6-Ethoxy-1H-indazol-3-ylamine

Übersicht

Beschreibung

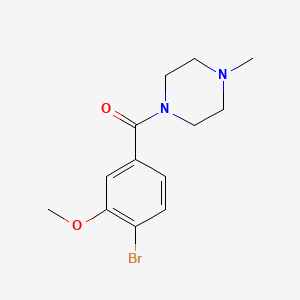

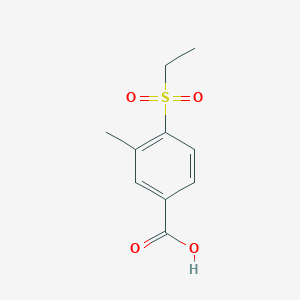

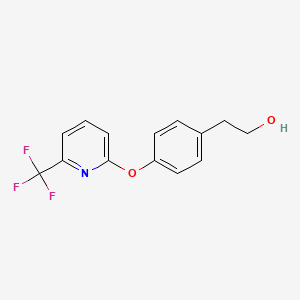

6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-based heterocyclic compound. It has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol .

Synthesis Analysis

The synthesis of 1H-indazole derivatives, such as this compound, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : The synthesis of 3-ethoxy-1H-indazole derivatives, including 6-ethoxy-1H-indazol-3-ylamine, has been achieved through methods like thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. This process yields both 3-ethoxy and 3-amino-1H-indazole compounds (Ardakani, Smalley, & Smith, 1984).

Biological Activity and Applications

- Anticancer Properties : Studies have shown the synthesis of various indazole derivatives, including those structurally related to this compound, with demonstrated anticancer activities. These derivatives have been shown to be effective against multiple cancer cell lines (郭瓊文, 2006).

Chemical Reactivity and Modifications

- Reactivity and Derivative Synthesis : Research indicates the ability to regioselectively protect indazoles, like this compound, at certain positions to create novel indazole derivatives. This allows for further chemical modifications and the exploration of new potential applications (Luo, Chen, & Dubowchik, 2006).

Electrochemical Properties

- Photophysical and Photochemical Properties : Studies involving phthalocyanines related to indazole derivatives demonstrate significant photophysical and photochemical properties, suggesting potential applications in areas like sensor technology or photodynamic therapy (Nas et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 6-Ethoxy-1H-indazol-3-ylamine are cancer cells, particularly human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . The compound exhibits a promising inhibitory effect against these cell lines .

Mode of Action

This compound interacts with its targets by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in the cell cycle, affecting apoptosis and potentially leading to the death of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis and cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effect against various cancer cell lines suggests that it has good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. Specifically, the compound has been shown to have a potent inhibitory effect against the K562 cell line, with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also shows great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Safety and Hazards

While specific safety and hazard information for 6-Ethoxy-1H-indazol-3-ylamine was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Zukünftige Richtungen

Indazole-containing derivatives, such as 6-Ethoxy-1H-indazol-3-ylamine, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles , and it is expected that this research area will continue to be a focus in the future.

Biochemische Analyse

Biochemical Properties

6-Ethoxy-1H-indazol-3-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as FGFR1 (Fibroblast Growth Factor Receptor 1), exhibiting good enzymatic inhibition with an IC50 value of 15.0 nM . This interaction is crucial as FGFR1 is involved in various cellular processes, including cell growth and differentiation. The compound’s ability to inhibit FGFR1 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. In studies involving human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), the compound exhibited promising inhibitory effects . It influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . These effects highlight the compound’s potential in modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of FGFR1, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound’s interaction with the p53/MDM2 pathway suggests its role in promoting apoptosis and inhibiting tumor growth . These molecular mechanisms underline the compound’s potential as an anticancer agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for comprehending its mode of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

6-ethoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENSIVQLZNKXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)

![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)